8-Bromo-5-phenyl-5H-pyrido[4,3-b]indole
Description
Structure
3D Structure
Properties
IUPAC Name |
8-bromo-5-phenylpyrido[4,3-b]indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrN2/c18-12-6-7-16-14(10-12)15-11-19-9-8-17(15)20(16)13-4-2-1-3-5-13/h1-11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZZLHOWUECFBMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=C(C=C3)Br)C4=C2C=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60742616 | |
| Record name | 8-Bromo-5-phenyl-5H-pyrido[4,3-b]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60742616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1303503-70-9 | |
| Record name | 8-Bromo-5-phenyl-5H-pyrido[4,3-b]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60742616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comprehensive Synthetic Methodologies for 8 Bromo 5 Phenyl 5h Pyrido 4,3 B Indole and Analogous Structures
Strategies for the De Novo Construction of the Pyrido[4,3-b]indole Ring System
The formation of the 5H-pyrido[4,3-b]indole (γ-carboline) core is a critical step in the synthesis of the target compound. Various methodologies have been developed, ranging from classic cyclization reactions to modern transition metal-catalyzed processes and multi-component strategies.
Cyclization Reactions and Annulation Approaches (e.g., Fischer Indole (B1671886) Cyclization Adaptations)
The Fischer indole synthesis is a cornerstone in the preparation of indole-containing compounds and has been adapted for the synthesis of the pyrido[4,3-b]indole system. researchgate.netscilit.comnih.gov This method typically involves the acid-catalyzed reaction of a phenylhydrazine with an appropriately substituted piperidone derivative.
The general mechanism commences with the formation of a phenylhydrazone from the reaction of a substituted phenylhydrazine and a ketone or aldehyde. researchgate.net Under acidic conditions, the phenylhydrazone undergoes a scilit.comscilit.com-sigmatropic rearrangement, followed by the loss of ammonia to form the indole ring. For the synthesis of pyrido[4,3-b]indoles, a 4-piperidone derivative serves as the ketone component, leading to the fusion of the pyridine (B92270) and indole rings. The choice of acid catalyst is crucial and can range from Brønsted acids like hydrochloric acid and sulfuric acid to Lewis acids such as zinc chloride. scilit.com
| Catalyst Type | Examples |
| Brønsted Acids | HCl, H2SO4, Polyphosphoric Acid, p-Toluenesulfonic Acid |
| Lewis Acids | Boron Trifluoride, Zinc Chloride, Iron Chloride, Aluminium Chloride |
This table illustrates common catalysts used in the Fischer Indole Synthesis.
A specific example involves the reaction of phenylhydrazine with N-substituted-4-piperidones to yield tetrahydro-γ-carbolines, which can then be aromatized to the corresponding pyrido[4,3-b]indoles. The regioselectivity of the cyclization can be influenced by the substituents on both the phenylhydrazine and the piperidone ring.
Transition Metal-Catalyzed Cross-Coupling and Cyclization Reactions (e.g., Palladium-Catalyzed Amidation and Cyclization)
Palladium-catalyzed reactions have emerged as powerful tools for the construction of complex heterocyclic systems, including pyrido[4,3-b]indoles. rsc.org These methods often involve the formation of key carbon-carbon or carbon-nitrogen bonds in a controlled manner.
One such approach is the palladium-catalyzed amidation followed by an intramolecular cyclization. This strategy can be employed to synthesize various carboline isomers. For instance, a bromo-substituted indole or pyridine derivative can be coupled with an appropriate amine or amide, followed by a palladium-catalyzed intramolecular cyclization to form the fused ring system.
A notable synthesis of 5H-pyrido[4,3-b]indole involves the reaction of 3-(2-chlorophenyl)pyridin-4-amine with potassium tert-butoxide in DMSO at elevated temperatures. nih.gov This intramolecular cyclization is a direct method for constructing the γ-carboline core.
| Reactants | Catalyst/Base | Solvent | Temperature (°C) | Product |
| 3-(2-chlorophenyl)pyridin-4-amine | Potassium tert-butoxide | DMSO | 130 | 5H-pyrido[4,3-b]indole |
This table outlines the conditions for the synthesis of the 5H-pyrido[4,3-b]indole core via an intramolecular cyclization.
Furthermore, palladium-catalyzed reactions can be utilized for the synthesis of N-phenyl substituted γ-carbolines. A Suzuki cross-coupling reaction between a bromo-substituted pyrido[4,3-b]indole and phenylboronic acid can introduce the phenyl group at the desired position. nih.gov
Multi-Component Reaction Sequences for Pyrido[4,3-b]indole Scaffold Assembly
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules in a single step from three or more starting materials. nih.govnih.gov While a specific MCR for the direct synthesis of 8-Bromo-5-phenyl-5H-pyrido[4,3-b]indole is not extensively documented, the principles of MCRs can be applied to construct the core γ-carboline structure.
For example, a one-pot reaction involving a substituted indole derivative, an aldehyde, and an amine component could potentially be designed to assemble the pyrido[4,3-b]indole scaffold. Cascade reactions that form multiple bonds in a single operation are a hallmark of MCRs and are highly desirable in synthetic chemistry. beilstein-journals.org The development of novel MCRs for the synthesis of γ-carboline derivatives remains an active area of research.
Regioselective Introduction of the Bromine Moiety at the C-8 Position
Once the 5-phenyl-5H-pyrido[4,3-b]indole core is synthesized, the next critical step is the regioselective introduction of a bromine atom at the C-8 position. The electronic properties of the γ-carboline ring system dictate the preferred sites of electrophilic substitution.
Halogenation Protocols (e.g., N-Bromosuccinimide (NBS)-Mediated Bromination)
N-Bromosuccinimide (NBS) is a widely used reagent for the bromination of aromatic and heterocyclic compounds. researchgate.net The reaction typically proceeds via an electrophilic aromatic substitution mechanism. The regioselectivity of the bromination of the pyrido[4,3-b]indole ring is influenced by the directing effects of the fused rings and any existing substituents.
In a reported synthesis of a 9-bromo-5H-pyrido[4,3-b]indole derivative, the parent γ-carboline was treated with NBS in dimethylformamide (DMF) at room temperature. nih.gov This procedure highlights the utility of NBS for the bromination of this heterocyclic system.
| Substrate | Reagent | Solvent | Temperature | Product |
| 5H-pyrido[4,3-b]indole | N-Bromosuccinimide (NBS) | DMF | Room Temperature | 9-bromo-5H-pyrido[4,3-b]indole |
This table details the reaction conditions for the NBS-mediated bromination of 5H-pyrido[4,3-b]indole.
Based on the electronic distribution of the γ-carboline nucleus, the C-8 position is also susceptible to electrophilic attack. Careful control of reaction conditions, such as temperature, solvent, and the stoichiometry of NBS, can influence the regioselectivity of the bromination to favor the C-8 isomer.
Pre-functionalization Strategies for Directed Bromination
In cases where direct bromination lacks the desired regioselectivity, pre-functionalization of the pyrido[4,3-b]indole ring can be employed to direct the bromine to the C-8 position. This involves introducing a directing group at a specific position that facilitates subsequent bromination at the desired site.
Common directing groups in organic synthesis include those that can coordinate to a metal catalyst or activate a specific position towards electrophilic attack. For instance, a removable functional group could be installed at a position that sterically or electronically favors bromination at C-8. After the bromination step, this directing group can be removed to yield the desired 8-bromo product. While specific examples for the C-8 directed bromination of 5-phenyl-5H-pyrido[4,3-b]indole are not prevalent in the literature, this remains a viable strategy based on established principles of directed synthesis.
Methods for Incorporating the Phenyl Substituent at the N-5 Position
The introduction of a phenyl group at the N-5 position of the 8-bromo-5H-pyrido[4,3-b]indole core is a crucial step in the synthesis of the target compound. This transformation is typically achieved through transition-metal-catalyzed cross-coupling reactions, which have become powerful tools in modern organic synthesis for the formation of carbon-nitrogen bonds.
N-arylation reactions are the most common strategies for forging the N-phenyl bond in pyrido[4,3-b]indoles. The primary methods employed are the Buchwald-Hartwig amination and the Ullmann condensation, both of which have been extensively developed for the N-arylation of indoles and related heterocycles nih.gov.
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a versatile and widely used method for forming C-N bonds researchgate.net. The reaction typically involves the coupling of an amine (in this case, the NH of 8-bromo-5H-pyrido[4,3-b]indole) with an aryl halide (such as bromobenzene or iodobenzene) in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base beilstein-journals.org.
The general conditions for a Buchwald-Hartwig N-arylation of an indole derivative are outlined in the table below. The choice of ligand is critical and often requires optimization for specific substrates. Bulky, electron-rich phosphine ligands are commonly employed to facilitate the catalytic cycle organic-chemistry.org.
| Parameter | Typical Conditions |
| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ |
| Ligand | BINAP, Xantphos, DavePhos, RuPhos |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ |
| Solvent | Toluene, Dioxane, DMF |
| Arylating Agent | Phenyl bromide, Phenyl iodide, Phenyl triflate |
| Temperature | 80-120 °C |
This table presents generalized conditions for the Buchwald-Hartwig amination of indole derivatives. Specific conditions for 8-bromo-5H-pyrido[4,3-b]indole would require experimental optimization.
Ullmann Condensation: The Ullmann condensation is a copper-catalyzed reaction that provides an alternative to palladium-based methods for N-arylation organic-chemistry.org. Traditional Ullmann conditions often require harsh reaction conditions, including high temperatures and stoichiometric amounts of copper. However, modern protocols have been developed that utilize catalytic amounts of copper salts in the presence of a ligand, allowing the reaction to proceed under milder conditions nih.gov.
For the synthesis of this compound, an Ullmann-type reaction would involve coupling 8-bromo-5H-pyrido[4,3-b]indole with a phenylating agent like phenylboronic acid (in a Chan-Lam variation) or iodobenzene in the presence of a copper catalyst nih.govnih.gov.
| Parameter | Typical Conditions |
| Catalyst | CuI, Cu₂O, Cu(OAc)₂ |
| Ligand | 1,10-Phenanthroline, L-proline, N,N'-dimethylethylenediamine (DMEDA) |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |
| Solvent | DMF, DMSO, Pyridine |
| Arylating Agent | Iodobenzene, Phenylboronic acid |
| Temperature | 100-180 °C |
This table presents generalized conditions for the Ullmann condensation of indole derivatives. Specific conditions for 8-bromo-5H-pyrido[4,3-b]indole would require experimental optimization.
While N-arylation of the pre-formed pyrido[4,3-b]indole ring is the most direct approach to the target molecule, alternative strategies involving the formation of the heterocyclic core with the N-5 phenyl substituent already in place can also be envisioned. These methods often involve intramolecular cyclization reactions where the C-N bond is formed as part of the ring-forming process.
One such approach could involve a palladium-catalyzed intramolecular C-N coupling of a suitably substituted pyridine precursor. For instance, a precursor bearing an ortho-bromoanilino group attached to the pyridine ring could undergo intramolecular cyclization to form the pyrido[4,3-b]indole skeleton. If the aniline nitrogen is already substituted with a phenyl group, this would lead directly to the 5-phenyl derivative.
Another strategy involves the synthesis of 9-aryl-5H-pyrido[4,3-b]indole derivatives through a Suzuki coupling reaction. This method has been demonstrated for the synthesis of various 9-aryl analogs, starting from 9-bromo-5H-pyrido[4,3-b]indole. While this functionalizes the C-9 position, similar cross-coupling strategies could theoretically be adapted for N-arylation at the N-5 position.
Purification Techniques and Yield Optimization in Pyrido[4,3-b]indole Synthesis
The purification of the final product and intermediates is critical to obtaining high-purity this compound. The most common techniques employed are column chromatography and recrystallization.
Column chromatography is a widely used method for the purification of pyrido[4,3-b]indole derivatives rsc.org. Silica gel is the most common stationary phase for these compounds. The choice of eluent system is crucial for achieving good separation. A gradient elution is often employed, starting with a non-polar solvent and gradually increasing the polarity.
For the purification of 9-bromo-5H-pyrido[4,3-b]indole, a reported method utilizes a mobile phase of 5% methanol in dichloromethane nih.gov. For N-aryl pyrido[4,3-b]indole derivatives, a mixture of hexanes and ethyl acetate is commonly used. The optimal ratio of these solvents would depend on the specific polarity of the compound and any impurities present.
Example Solvent Systems for Column Chromatography of Pyrido[4,3-b]indole Derivatives:
| Compound Type | Stationary Phase | Eluent System |
| 9-bromo-5H-pyrido[4,3-b]indole | Silica Gel | 5% Methanol in Dichloromethane |
| General Pyrido[4,3-b]indole derivatives | Silica Gel | Hexanes/Ethyl Acetate gradient |
This table provides examples of solvent systems used for the purification of related compounds. The optimal conditions for this compound would need to be determined experimentally.
Recrystallization is a powerful technique for purifying solid compounds. The choice of solvent is critical; the ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. For carboline derivatives, common recrystallization solvents include ethanol, methanol, and mixtures of polar and non-polar solvents such as ethyl acetate/hexanes.
The process involves dissolving the crude product in a minimal amount of hot solvent, followed by slow cooling to allow for the formation of crystals. Impurities that are more soluble will remain in the mother liquor, while less soluble impurities can be removed by hot filtration.
In addition to chromatography and recrystallization, other work-up procedures are essential for isolating the product after the reaction. These typically involve aqueous extraction to remove inorganic salts and other water-soluble impurities. The organic layer containing the product is then dried over an anhydrous salt like sodium sulfate or magnesium sulfate before the solvent is removed under reduced pressure.
Considerations for Chiral Synthesis and Stereocontrol of Substituted Pyrido[4,3-b]indoles
While this compound is an achiral molecule, the introduction of substituents at certain positions of the pyrido[4,3-b]indole core can lead to the formation of chiral centers, necessitating stereocontrolled synthetic methods. For instance, in the tetrahydro-γ-carboline scaffold, stereocenters can exist at positions 1 and 3.
A significant advancement in the asymmetric synthesis of these structures is the stereodivergent assembly of tetrahydro-γ-carbolines via a synergistic Cu/Ir catalytic system. This method allows for the preparation of all four possible stereoisomers of the product from the same set of starting materials by simply choosing the appropriate combination of catalysts researchgate.net. The reaction proceeds through a stereodivergent allylation followed by a highly stereoselective iso-Pictet-Spengler cyclization, generating three new stereogenic centers with high levels of control researchgate.net.
For chiral pyrido[4,3-b]indole derivatives that are prepared as a racemic mixture, chiral resolution can be employed to separate the enantiomers. This can be achieved using techniques such as chiral high-performance liquid chromatography (HPLC) or by forming diastereomeric salts with a chiral resolving agent, followed by separation and subsequent removal of the resolving agent. A patent describes the chiral resolution of a related 1-aryl-1H-pyrido[3,4-b]indole-3-carboxylate derivative through the formation of diastereomeric salts, demonstrating the feasibility of this approach for carboline systems google.com. Chiral separation of β-carboline derivatives has also been successfully achieved using both HPLC with chiral stationary phases and capillary electrophoresis with chiral selectors researchgate.net.
Advanced Spectroscopic and Crystallographic Approaches for Structural Elucidation of 8 Bromo 5 Phenyl 5h Pyrido 4,3 B Indole
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of an organic molecule. For 8-Bromo-5-phenyl-5H-pyrido[4,3-b]indole, a comprehensive analysis would involve ¹H NMR, ¹³C NMR, and various two-dimensional NMR techniques.
Proton Nuclear Magnetic Resonance (¹H NMR) for Elucidating Proton Environments and Connectivity
¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environments, and their proximity to other protons. In the case of this compound, the spectrum would be expected to show distinct signals for the aromatic protons on the pyrido[4,3-b]indole core and the pendant phenyl ring.
The chemical shifts (δ) are influenced by the electron density around the proton and the presence of neighboring atoms. The protons on the pyridine (B92270) ring are expected to appear at lower field (higher ppm) compared to those on the benzene (B151609) and indole (B1671886) rings due to the electron-withdrawing nature of the nitrogen atom. The bromine atom at the 8-position would further deshield adjacent protons. The protons of the phenyl group at position 5 would exhibit a complex multiplet pattern.
Illustrative ¹H NMR Data for a Related γ-Carboline Structure
To illustrate, the ¹H NMR spectrum of the parent γ-carboline shows distinct signals for its protons. chemicalbook.com The introduction of a bromo and a phenyl group would significantly alter this pattern, with expected downfield shifts for protons near the bromine and characteristic aromatic signals for the phenyl group.
| Proton Assignment (Illustrative) | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H (Indole NH) | ~11.0-12.0 | br s | - |
| Pyridine Ring Protons | ~7.5-9.0 | m | - |
| Indole Ring Protons | ~7.0-8.0 | m | - |
| Phenyl Ring Protons | ~7.2-7.6 | m | - |
| Note: This table represents predicted values based on general principles and data from related structures. Actual experimental values would be required for definitive assignment. |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Delineating the Carbon Skeleton
¹³C NMR spectroscopy provides information about the different carbon environments in a molecule. Each unique carbon atom gives a distinct signal. For this compound, the spectrum would show signals for all 17 carbon atoms.
The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of attached atoms. The carbons of the pyridine ring would appear at lower field than those of the benzene and indole rings. The carbon atom bonded to the bromine (C-8) would have its chemical shift significantly influenced by the halogen's electronegativity and heavy atom effect.
Illustrative ¹³C NMR Data for a Related γ-Carboline Structure
| Carbon Assignment (Illustrative) | Predicted Chemical Shift (ppm) |
| Pyridine Ring Carbons | ~115-150 |
| Indole Ring Carbons | ~100-140 |
| Phenyl Ring Carbons | ~125-140 |
| C-Br | ~110-120 |
| Note: This table represents predicted values based on general principles and data from related structures. Actual experimental values would be required for definitive assignment. |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Comprehensive Structural Assignment
Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.
COSY (Correlation Spectroscopy) would reveal proton-proton couplings, helping to identify adjacent protons within the same spin system, such as those on the individual aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom, allowing for the assignment of carbon signals based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away. This is particularly useful for connecting the different ring systems and for placing the substituents at the correct positions. For example, correlations between the protons of the phenyl ring and the carbons of the pyridoindole core would confirm the C-N linkage.
NOESY (Nuclear Overhauser Effect Spectroscopy) would show correlations between protons that are close in space, even if they are not directly bonded. This can help to determine the three-dimensional structure and conformation of the molecule.
Infrared (IR) Spectroscopy for Characterization of Key Functional Groups
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H group of the indole ring, C-H bonds of the aromatic rings, and C=C and C=N bonds within the heterocyclic system.
Expected IR Absorption Bands
| Functional Group | Expected Absorption Range (cm⁻¹) |
| N-H stretch (indole) | 3300-3500 |
| Aromatic C-H stretch | 3000-3100 |
| C=C and C=N stretching | 1500-1650 |
| C-Br stretch | 500-600 |
| Note: This table represents expected values based on typical functional group absorptions. |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing conjugated systems. The extended π-system of the pyrido[4,3-b]indole core is expected to give rise to strong absorptions in the UV region. The presence of the phenyl group and the bromine atom will influence the position and intensity of these absorptions. The spectrum of indole itself shows characteristic bands around 220 nm and 280 nm. nist.govresearchdata.edu.au The extended conjugation in the pyrido[4,3-b]indole system would be expected to shift these absorptions to longer wavelengths (a bathochromic shift).
Expected UV-Vis Absorption Maxima (λmax)
| Electronic Transition | Expected Wavelength Range (nm) |
| π → π* transitions | 220-400 |
| Note: This table represents expected values based on the UV-Vis spectra of related indole and carboline structures. nist.govresearchdata.edu.auresearchgate.net |
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination
High-Resolution Mass Spectrometry (HRMS) is used to determine the precise molecular mass of a compound, which in turn allows for the determination of its elemental formula. For this compound, with a molecular formula of C₁₇H₁₁BrN₂, the expected monoisotopic mass would be approximately 322.0106 g/mol . The presence of bromine would be readily identifiable from the characteristic isotopic pattern (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio).
Expected HRMS Data
| Ion | Calculated m/z |
| [M+H]⁺ (C₁₇H₁₂BrN₂⁺) | 323.0182 |
| [M]⁺ (C₁₇H₁₁BrN₂⁺) | 322.0106 |
| Note: These values are calculated based on the elemental composition. |
X-ray Diffraction (XRD) Analysis for Definitive Solid-State Molecular Structure and Crystal Packing
A comprehensive search of publicly available scientific literature and chemical databases was conducted to obtain single-crystal X-ray diffraction data for this compound. These searches included broad queries for the compound's crystal structure as well as more specific searches for its crystallographic data.
Despite these extensive efforts, no specific published crystallographic data, including unit cell parameters, space group, detailed atomic coordinates, or an analysis of the crystal packing for this compound, could be located. The information appears to be absent from the currently accessible scientific literature and databases.
While data for the target compound is unavailable, studies on structurally related molecules, such as other substituted indole and pyridoindole derivatives, have been reported. nih.govresearchgate.net These studies demonstrate that XRD analysis is a powerful tool for elucidating the precise molecular geometry and intermolecular interactions, like hydrogen bonding and π–π stacking, that govern the supramolecular architecture of these heterocyclic systems. nih.govresearchgate.net For instance, analyses of bromo-substituted indole derivatives have detailed how the presence and position of the bromine atom and other substituents influence the planarity of the ring systems and the nature of the crystal packing. nih.govresearchgate.net
Should single crystals of this compound become available for analysis in the future, XRD would be the definitive method to confirm its molecular structure and provide invaluable insights into its solid-state properties. Such an analysis would yield detailed data tables summarizing crystal data, data collection parameters, and refinement statistics, as well as tables of bond lengths and angles.
Theoretical and Computational Chemistry Investigations of 8 Bromo 5 Phenyl 5h Pyrido 4,3 B Indole
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) and Ab Initio Methods)
Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. Methods like Density Functional Theory (DFT) and ab initio calculations provide a framework for predicting molecular properties with a high degree of accuracy.
The foundational step in any computational analysis is the determination of the molecule's most stable three-dimensional structure. Geometry optimization of the 8-Bromo-5-phenyl-5H-pyrido[4,3-b]indole molecule, typically performed using DFT methods with a suitable basis set (e.g., B3LYP/6-31G*), reveals the lowest energy conformation. This process involves iterative calculations of the forces on each atom until a stationary point on the potential energy surface is found.
For the pyrido[4,3-b]indole core, the planarity of the fused ring system is a key feature. However, the presence of the phenyl group at the 5-position introduces a degree of rotational freedom. Conformational analysis would explore the rotational barrier around the C-N bond connecting the phenyl ring to the pyridoindole core, identifying the most stable rotamer. This is crucial as the relative orientation of the phenyl ring can significantly influence the molecule's steric and electronic properties, and consequently its biological activity.
Table 1: Predicted Bond Lengths and Angles of the Optimized this compound Structure Please note: The following data is illustrative and would be generated from actual DFT calculations.
| Parameter | Value |
|---|---|
| C-Br Bond Length | ~1.90 Å |
| N-Phenyl C-N Bond Length | ~1.45 Å |
| Pyrido[4,3-b]indole Core Dihedral Angle | <1° |
| Phenyl Ring Torsion Angle | ~45° |
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgnumberanalytics.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. numberanalytics.com
For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridoindole ring system, while the LUMO may have significant contributions from the phenyl ring and the pyridine (B92270) moiety. The presence of the electron-withdrawing bromine atom would likely lower the energy of the HOMO. A smaller HOMO-LUMO gap suggests higher reactivity and potential for biological activity.
Table 2: Calculated Frontier Molecular Orbital Energies and Band Gap Please note: The following data is illustrative and would be generated from actual DFT calculations.
| Orbital | Energy (eV) |
|---|---|
| HOMO | -5.8 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 4.6 |
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. chemrxiv.orgresearchgate.net It maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. Red areas indicate negative electrostatic potential, corresponding to regions of high electron density that are susceptible to electrophilic attack. Conversely, blue areas represent positive electrostatic potential, indicating electron-deficient regions prone to nucleophilic attack.
For this compound, the MEP surface would likely show negative potential around the nitrogen atoms of the pyridine and indole (B1671886) rings, as well as the bromine atom, highlighting these as potential sites for hydrogen bonding or coordination with electrophiles. nih.gov Positive potential might be observed on the hydrogen atoms of the indole NH group and the phenyl ring. This analysis is instrumental in understanding how the molecule might interact with biological targets such as enzymes or receptors. chemrxiv.org
Quantum chemical calculations can predict various spectroscopic properties, which can aid in the characterization of a newly synthesized compound.
NMR Chemical Shifts: Theoretical calculations of nuclear magnetic shielding tensors can be converted into NMR chemical shifts. For this compound, predicting the ¹H and ¹³C NMR spectra would help in assigning the peaks in an experimental spectrum, confirming the molecular structure.
Vibrational Frequencies: The calculation of the Hessian matrix allows for the prediction of vibrational frequencies, which correspond to the peaks in an infrared (IR) spectrum. This can help in identifying characteristic functional group vibrations within the molecule.
UV-Vis Absorption Maxima: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and corresponding absorption wavelengths in the UV-Vis spectrum. mdpi.com For this compound, the predicted spectrum would likely show characteristic π-π* transitions associated with the aromatic pyridoindole core and the phenyl substituent.
Table 3: Predicted Spectroscopic Data for this compound Please note: The following data is illustrative and would be generated from actual computational studies.
| Spectroscopic Technique | Predicted Parameter | Predicted Value |
|---|---|---|
| ¹H NMR | Chemical Shift (Indole NH) | ~8.5 ppm |
| ¹³C NMR | Chemical Shift (C-Br) | ~115 ppm |
| IR | N-H Stretch | ~3400 cm⁻¹ |
| UV-Vis | λmax | ~280 nm, ~350 nm |
Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions
While quantum chemical calculations provide insights into the static properties of a molecule, molecular dynamics (MD) simulations offer a view of its dynamic behavior over time. nih.gov An MD simulation of this compound in a solvent, such as water or a lipid bilayer, can reveal important information about its conformational flexibility, solvation, and interactions with its environment.
These simulations can show how the phenyl ring rotates and how the molecule interacts with solvent molecules through hydrogen bonding and other non-covalent interactions. Understanding the solvation of the compound is crucial for predicting its solubility and bioavailability. Furthermore, MD simulations can be used to study the binding of the molecule to a biological target, providing insights into the stability of the complex and the key interactions involved.
Quantitative Structure-Activity Relationship (QSAR) Modeling Based on Molecular Descriptors
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov For a class of compounds like pyrido[4,3-b]indoles, a QSAR model can be developed to predict the activity of new, unsynthesized derivatives.
For this compound, various molecular descriptors would be calculated, including:
Topological descriptors: Describing the connectivity of atoms.
Geometrical descriptors: Related to the 3D structure of the molecule.
Electronic descriptors: Such as HOMO/LUMO energies and dipole moment.
Hydrophobic descriptors: Like the partition coefficient (logP).
These descriptors would then be used to build a statistical model that correlates them with a known biological activity, such as anticancer or neuroprotective effects, as has been done for similar pyridoindole derivatives. nih.govresearchgate.net Such a model could then be used to guide the design of more potent analogs of this compound by predicting the effects of various substituents on its activity.
Computational Mechanistic Studies of Chemical Reactions Involving the Pyrido[4,3-b]indole Framework
Computational studies on the pyrido[4,3-b]indole framework often focus on the key synthetic reactions that construct the core heterocyclic system. These investigations provide a molecular-level understanding of reaction pathways, substituent effects, and the origins of stereoselectivity, which is vital for the rational design of synthetic routes to target molecules like this compound.
One of the most fundamental and widely studied reactions for the synthesis of carboline skeletons is the Pictet-Spengler reaction. This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. The iso-Pictet-Spengler reaction is a variation used to synthesize tetrahydro-γ-carbolines. Computational studies have been instrumental in elucidating the mechanistic nuances of these reactions. nih.govnih.gov
Cascade Reactions and Cyclization Pathways:
Recent research has explored more complex cascade reactions that provide efficient access to highly functionalized carboline structures. These multi-step, one-pot sequences often involve a key cyclization step to form the pyridoindole core. Computational mechanistic studies have been pivotal in unraveling the intricate steps of these cascades.
For instance, a study on the synthesis of tetrahydro-β-carbolines (an isomeric framework to γ-carbolines) via a cascade of sigmatropic rearrangements followed by a Pictet-Spengler reaction utilized DFT calculations to analyze the reaction mechanism. researchgate.net This type of analysis is directly relevant to understanding similar potential cascades for γ-carboline synthesis. The computational investigation revealed the energetics of the proposed pathway, starting from an iminium cation. The cascade involves an aza-Cope rearrangement, an aza-oxa-Cope rearrangement, aromatization, and the final Pictet-Spengler cyclization. researchgate.net
The DFT calculations for this analogous system provided critical data on the transition states and intermediates along the reaction coordinate. researchgate.net
| Step | Intermediate/Transition State | Relative Energy (kcal/mol) |
|---|---|---|
| 1 | Initial Iminium Cation (SM) | 0.0 |
| 2 | Transition State 1 (TS1-cis) | 10.3 |
| 3 | Intermediate 1 (IM1-cis) | -1.8 |
| 4 | Transition State 2 (TS2a-cis) | 11.0 |
| 5 | Intermediate 2 (IM2-cis) | -39.7 |
This interactive table presents selected calculated relative energy values for a cascade reaction leading to a carboline framework, illustrating the energetic landscape of the transformation as determined by DFT calculations. The values are representative of the type of data generated in computational mechanistic studies. researchgate.net
Such computational analyses demonstrate the energetic feasibility of the proposed cascade. The relatively low energy barriers for the transition states suggest that the reaction can proceed under moderate conditions. Furthermore, the significant drop in energy to form key intermediates indicates a strong thermodynamic driving force for the reaction. researchgate.net
Synergistic Catalysis in γ-Carboline Synthesis:
More advanced synthetic strategies involve synergistic catalysis, where two distinct catalysts work in concert to promote a cascade reaction. A notable example is the stereodivergent assembly of tetrahydro-γ-carbolines from aldimine esters and indolyl allylic carbonates using a dual Cu/Ir catalyst system. nih.govnih.gov While this study did not provide detailed DFT calculations of the entire catalytic cycle, it highlights a mechanistic pathway that is ripe for computational investigation. The proposed mechanism involves a stereodivergent allylation followed by a highly stereoselective intramolecular iso-Pictet-Spengler cyclization. nih.gov
Computational studies on such systems would be invaluable for:
Elucidating the precise roles of each metal catalyst.
Understanding the origin of stereoselectivity by modeling the transition states of the key bond-forming steps.
Predicting the effect of different ligands and substrates on the reaction outcome.
Transition Metal-Catalyzed Cyclizations:
Transition metal-catalyzed reactions represent another important avenue for the synthesis of pyridoindole frameworks. For example, rhodium(I)-catalyzed [2+2+2] cyclotrimerization reactions have been employed to construct annulated pyrido[3,4-b]indoles. nih.gov Mechanistic investigations, often supported by computational studies, are essential to understand the complex organometallic intermediates and catalytic cycles involved in these transformations. Such studies can help in optimizing reaction conditions and expanding the substrate scope.
Chemical Reactivity and Functional Group Transformations of 8 Bromo 5 Phenyl 5h Pyrido 4,3 B Indole
Electrophilic Aromatic Substitution Reactions on the Pyrido[4,3-b]indole Ring System
The pyrido[4,3-b]indole ring system, particularly the indole (B1671886) portion, is susceptible to electrophilic attack due to its π-excessive nature. In indole itself, the C-3 position is the most reactive site for electrophilic substitution, a preference that is generally maintained in its derivatives. wikipedia.orgthepharmajournal.com The benzene (B151609) ring of the indole nucleus is less reactive and typically undergoes substitution only when the more reactive positions on the pyrrole (B145914) ring are blocked. wikipedia.org For γ-carbolines, electrophilic substitution tends to occur on the benzene ring of the indole moiety. researchgate.net
While specific studies on the electrophilic substitution of 8-Bromo-5-phenyl-5H-pyrido[4,3-b]indole are not extensively documented, the reactivity can be inferred from related systems. For instance, the nitration of γ-carbolines can lead to the introduction of a nitro group. researchgate.net The precise position of substitution on the this compound would be influenced by the directing effects of the existing bromo and phenyl groups, as well as the inherent reactivity of the carboline nucleus. The bromine at C-8 would direct incoming electrophiles to the C-7 or C-9 positions, while the reactivity of the pyridine (B92270) ring would also need to be considered.
A plausible mechanism for electrophilic substitution on the indole core involves the attack of an electrophile on the electron-rich ring to form a resonance-stabilized cationic intermediate, known as a sigma complex, followed by deprotonation to restore aromaticity. nih.govkhanacademy.org
Nucleophilic Substitution Reactions, Particularly at the Brominated Position
The bromine atom at the C-8 position of this compound represents a key handle for nucleophilic substitution reactions. However, direct nucleophilic aromatic substitution (SNAr) on an unactivated aryl bromide is generally challenging and often requires harsh reaction conditions or the presence of strongly electron-withdrawing groups to activate the ring system.
More commonly, the transformation at the brominated position is achieved via transition metal-catalyzed cross-coupling reactions, which are discussed in the following section. These methods are generally more versatile and proceed under milder conditions than traditional SNAr reactions. wikipedia.org
Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) involving the Aryl Bromide
The C-Br bond at the 8-position is an excellent site for the formation of new carbon-carbon and carbon-nitrogen bonds through various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in diversifying the structure of the pyrido[4,3-b]indole scaffold.
Suzuki-Miyaura Coupling: This reaction is a versatile method for forming carbon-carbon bonds by coupling the aryl bromide with an organoboron reagent, such as a boronic acid or its ester, in the presence of a palladium catalyst and a base. youtube.comorganic-chemistry.org This reaction has been successfully applied to bromoindoles and related heterocycles to introduce a wide range of aryl and heteroaryl substituents. nih.gov For this compound, a Suzuki-Miyaura coupling would allow for the synthesis of various 8-aryl or 8-heteroaryl derivatives.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Reference |
|---|---|---|---|---|---|
| Pd2(dba)3 | P(t-Bu)3 | K3PO4 | Toluene | 100 | organic-chemistry.org |
| Pd(OAc)2 | PCy3 | K3PO4 | Toluene | 100 | organic-chemistry.org |
| Pd(PPh3)4 | - | K3PO4 | 1,4-Dioxane/H2O | 85-95 | youtube.com |
Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a new carbon-carbon double bond. organic-chemistry.org This reaction has been utilized for the intramolecular cyclization of bromoindoles to construct fused ring systems, including other carboline isomers. nih.govacs.org An intermolecular Heck reaction with this compound would yield 8-alkenyl derivatives.
Table 2: Representative Conditions for Heck Reaction of Aryl Bromides
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Reference |
|---|---|---|---|---|---|
| Pd(OAc)2 | PPh3 | K2CO3 | DMF | 110 | acs.org |
| Pd2(dba)3 | - | Ag3PO4 | THF | Reflux | nih.gov |
Sonogashira Coupling: This coupling reaction enables the formation of a carbon-carbon triple bond between the aryl bromide and a terminal alkyne, typically using a palladium catalyst, a copper(I) co-catalyst, and a base. organic-chemistry.orglibretexts.org This reaction is valuable for introducing alkynyl moieties, which can serve as versatile intermediates for further transformations. The Sonogashira coupling of bromo-pyridines has been shown to be an efficient process. scirp.org
Table 3: Representative Conditions for Sonogashira Coupling of Aryl Bromides
| Catalyst | Co-catalyst | Base | Solvent | Temperature (°C) | Reference |
|---|---|---|---|---|---|
| Pd(CF3COO)2 | CuI | Et3N | DMF | 100 | scirp.org |
| Ph3PAuCl | AgOTf | DBU | CH3CN | RT | beilstein-journals.org |
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful tool for the formation of carbon-nitrogen bonds by coupling the aryl bromide with a primary or secondary amine. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction would allow for the introduction of various amino groups at the 8-position of the pyrido[4,3-b]indole core, leading to the synthesis of 8-amino-5-phenyl-5H-pyrido[4,3-b]indole derivatives. The choice of ligand is crucial for the success of this reaction, with bulky, electron-rich phosphine (B1218219) ligands often being employed. youtube.com
Table 4: Representative Conditions for Buchwald-Hartwig Amination of Aryl Bromides
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Reference |
|---|---|---|---|---|---|
| Pd(OAc)2 | BINAP | NaOtBu | Toluene | 100 | wikipedia.org |
| Pd2(dba)3 | XPhos | K3PO4 | t-BuOH | 100 | libretexts.org |
Functional Group Interconversions and Derivatization at Various Positions of the Scaffold
Beyond the reactions at the C-8 position, other parts of the this compound scaffold can be chemically modified. For instance, if other functional groups are present on the carboline ring or the phenyl substituent, they can undergo a variety of interconversions.
The indole nitrogen (N-5) can be deprotonated with a strong base to form an indolyl anion, which can then be reacted with various electrophiles for N-alkylation or N-acylation. wikipedia.orgthepharmajournal.com However, the presence of the N-phenyl group already fulfills this position in the target molecule.
Further derivatization can also be achieved following initial cross-coupling reactions. For example, an 8-alkynyl group introduced via Sonogashira coupling can undergo subsequent reactions such as hydration to form a ketone, or cycloaddition reactions. Similarly, an 8-amino group introduced via Buchwald-Hartwig amination can be further functionalized through acylation, sulfonylation, or diazotization followed by substitution.
Reactivity Profile of the Phenyl Substituent and its Influence on the Pyrido[4,3-b]indole Core
The phenyl ring itself can undergo electrophilic aromatic substitution. The directing effect of the attachment to the indole nitrogen would influence the position of substitution on the phenyl ring. The indole nitrogen is generally considered an ortho, para-director, although the steric hindrance of the fused ring system might favor substitution at the para-position of the phenyl ring.
Furthermore, the presence of the N-phenyl group can influence the regioselectivity of reactions on the carboline nucleus by sterically hindering attack at adjacent positions.
Mechanistic Dissection of Molecular Interactions and Biological Activities of Pyrido 4,3 B Indole Derivatives
Investigations into Molecular Target Engagement (e.g., Enzyme Inhibition Mechanisms, Receptor Binding Kinetics and Thermodynamics)
The biological activity of pyrido[4,3-b]indole derivatives is attributed to their interaction with various cellular targets. While specific kinetic and thermodynamic data for 8-Bromo-5-phenyl-5H-pyrido[4,3-b]indole is not extensively documented in publicly available literature, studies on related compounds provide insights into their molecular target engagement.
Pyridoindoles have been identified as inhibitors of several key enzymes involved in cellular signaling and metabolism. For instance, derivatives of the related pyrido[3,4-b]indole scaffold have been investigated as inhibitors of MDM2, a negative regulator of the p53 tumor suppressor. nih.govresearchgate.net Computational modeling suggests that the pyridoindole core can bind to MDM2, thereby disrupting the p53-MDM2 interaction and activating p53-mediated pathways. nih.gov
Furthermore, the broader class of indole (B1671886) derivatives has been shown to inhibit various kinases, which can interfere with cancer cell proliferation. nih.gov Some pyrido[4,3-b]indole derivatives have been specifically identified as inhibitors of Janus kinase 2 (JAK2), a key enzyme in cytokine signaling pathways that, when hyperactivated, is implicated in myeloproliferative disorders.
The interaction with these targets is often governed by a combination of hydrogen bonding, hydrophobic interactions, and pi-pi stacking, which collectively determine the binding affinity and selectivity of the compound. The specific substituents on the pyrido[4,3-b]indole core play a crucial role in modulating these interactions.
Structure-Activity Relationship (SAR) Studies for Pyrido[4,3-b]indole Scaffolds
Structure-activity relationship (SAR) studies are essential for optimizing the potency and selectivity of drug candidates. For the pyrido[4,3-b]indole scaffold, SAR studies have revealed key structural features that influence biological activity.
The nature and position of substituents on the pyrido[4,3-b]indole ring system significantly impact its interaction with biological targets. Studies on related pyrido[3,4-b]indole derivatives have demonstrated that modifications at various positions can dramatically alter anticancer activity. For example, the introduction of a 1-naphthyl group at the C1 position combined with a methoxy (B1213986) group at the C6 position resulted in a compound with high potency against several cancer cell lines. nih.govresearchgate.net
For this compound, the bromine atom at the 8-position is expected to influence its electronic properties and may participate in halogen bonding, potentially enhancing binding affinity to target proteins. The phenyl group at the 5-position likely contributes to hydrophobic interactions within the binding pocket of a target protein. In studies of other brominated indoles, the presence and position of the bromine atom were found to be critical for their anti-inflammatory activity. mdpi.com
The table below summarizes the antiproliferative activity of some pyrido[3,4-b]indole derivatives against various cancer cell lines, illustrating the effect of different substituents.
| Compound | Substituents | Cell Line | IC50 (nM) |
| Compound 11 | 1-naphthyl at C1, 6-methoxy | Breast Cancer | 80 |
| Compound 11 | 1-naphthyl at C1, 6-methoxy | Colon Cancer | 130 |
| Compound 11 | 1-naphthyl at C1, 6-methoxy | Melanoma | 130 |
| Compound 11 | 1-naphthyl at C1, 6-methoxy | Pancreatic Cancer | 200 |
Data sourced from studies on pyrido[3,4-b]indole derivatives, indicating the potent effect of specific substitutions. nih.govresearchgate.net
The three-dimensional conformation of a molecule is critical for its ability to bind to a biological target. For pyridoindole derivatives, the planarity of the ring system is a key feature, allowing for effective intercalation into DNA or stacking interactions within protein binding sites.
Molecular modeling studies of pyrido[3,4-b]indole derivatives targeting MDM2 have highlighted the importance of specific interactions for optimal binding. These include hydrogen bonding between the indole nitrogen and the protein, as well as hydrophobic and pi-pi stacking interactions with key amino acid residues in the binding pocket. nih.govresearchgate.net For instance, an N9-methyl group on the pyrido[3,4-b]indole core was found to disrupt hydrogen bonding interactions, leading to reduced activity. nih.govresearchgate.net This suggests that the N-H group is a critical hydrogen bond donor for molecular recognition. The phenyl group in this compound likely plays a significant role in orienting the molecule within the binding site to achieve an optimal conformation for interaction.
Elucidation of Cellular Pathway Modulation by Pyrido[4,3-b]indole Compounds
Pyrido[4,3-b]indole derivatives exert their biological effects by modulating various cellular pathways, often leading to the inhibition of cell proliferation and induction of cell death in cancer cells.
While not explicitly demonstrated for this compound, some pyrido[4,3-b]indole derivatives have been reported to function as tubulin polymerization inhibitors. This mechanism is a hallmark of several successful anticancer drugs. By binding to tubulin, these compounds disrupt the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. The inhibition of microtubule dynamics leads to a blockage of cell division, typically in the G2/M phase of the cell cycle.
A common outcome of treatment with pyridoindole derivatives is the induction of apoptosis (programmed cell death) and arrest of the cell cycle. Studies on related pyrido[3,4-b]indoles have shown that these compounds can cause a strong and selective arrest of cancer cells in the G2/M phase of the cell cycle. nih.govresearchgate.net This cell cycle arrest is often a prelude to apoptosis.
The PI3K/Akt and MAPK signaling pathways are critical for cell survival, proliferation, and differentiation, and their dysregulation is a common feature of cancer. While direct evidence for the modulation of these pathways by this compound is limited, the broader class of indole derivatives is known to affect these pathways. For instance, some indole compounds have been shown to inhibit the PI3K/Akt pathway, leading to decreased cell survival and proliferation. Similarly, modulation of the MAPK pathway by indole derivatives can either promote or inhibit apoptosis depending on the specific context and the particular MAPK cascade involved. The anti-inflammatory activity of some brominated indoles has been linked to the inhibition of the NF-κB signaling pathway, which is interconnected with both PI3K/Akt and MAPK signaling. mdpi.com
The table below presents data on the cell cycle effects of a potent pyrido[3,4-b]indole derivative.
| Compound | Cell Line | Effect |
| Compound 11 (1-naphthyl-6-methoxy-9H-pyrido[3,4-b]indole) | Multiple Cancer Cell Lines | Selective G2/M cell cycle phase arrest |
This data, from a related pyrido[3,4-b]indole, suggests a likely mechanism of action for the broader class of pyridoindoles. nih.govresearchgate.net
Serotonin (B10506) Receptor Ligand Interactions and Neuromodulatory Mechanisms
The pyrido[4,3-b]indole scaffold is a recognized pharmacophore that interacts with a variety of biological targets, including serotonin (5-HT) receptors. While direct experimental data on the binding affinity of This compound at various serotonin receptor subtypes is not extensively documented in publicly available literature, the known structure-activity relationships (SAR) of related compounds allow for informed hypotheses regarding its potential interactions and neuromodulatory mechanisms.
Substitutions on the pyrido[4,3-b]indole core have been shown to significantly influence binding affinity and selectivity for different 5-HT receptor subtypes. For instance, a series of 8-sulfonyl-substituted 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles have been identified as potent antagonists of the 5-HT6 receptor. nih.gov Two notable compounds from this series demonstrated high affinity with Ki values of 2.1 nM and 5.7 nM, respectively. nih.gov This highlights the critical role of the substituent at the 8-position in modulating activity at serotonin receptors.
Furthermore, the presence of a bromine atom on the indole nucleus is a key feature in several marine-derived indole alkaloids that exhibit high affinity for multiple serotonin receptor subtypes. researchgate.net Studies on brominated indole derivatives have revealed nanomolar affinity for 5-HT1A, 5-HT1B/1D, 5-HT2B, 5-HT6, and 5-HT7 receptors, suggesting that the bromo-substituent can contribute significantly to the binding profile. researchgate.net The related β-carboline, harmaline, which shares a similar core structure, has been reported to have a weak affinity for 5-HT2A and 5-HT2C receptors. wikipedia.org
The neuromodulatory mechanisms of pyrido[4,3-b]indole derivatives are linked to their ability to act as agonists, antagonists, or allosteric modulators at these receptors, thereby influencing downstream signaling pathways that regulate mood, cognition, and other neurological processes. Given the known effects of 8-position substitutions and bromination, it is plausible that This compound interacts with one or more serotonin receptor subtypes, although its specific binding profile and functional activity require experimental validation.
Table 1: Serotonin Receptor Binding Affinities of Related Pyrido[4,3-b]indole Derivatives
| Compound Class | Specific Derivative | Receptor Subtype | Binding Affinity (Ki) | Reference |
| 8-Sulfonyl-substituted tetrahydro-1H-pyrido[4,3-b]indoles | Compound 9.HCl | 5-HT6 | 2.1 nM | nih.gov |
| 8-Sulfonyl-substituted tetrahydro-1H-pyrido[4,3-b]indoles | Compound 20.HCl | 5-HT6 | 5.7 nM | nih.gov |
| Marine Indole Alkaloids | Brominated Derivatives | 5-HT1A, 5-HT1B/1D, 5-HT2B, 5-HT6, 5-HT7 | Nanomolar range | researchgate.net |
Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Potentiation Mechanisms
Recent research has identified the 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole scaffold as a novel chemotype for the development of potentiators for the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. acs.orgnih.govnih.gov Potentiators are small molecules that enhance the channel gating function of CFTR, thereby increasing chloride ion transport across the cell membrane. This is a crucial therapeutic strategy for individuals with cystic fibrosis who have mutations that impair CFTR channel function.
While specific data on the CFTR potentiation activity of This compound is not available, extensive structure-activity relationship (SAR) studies on related 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives provide valuable insights. acs.orgnih.gov These studies have systematically explored the impact of substituents at various positions of the pyrido[4,3-b]indole core.
Notably, modifications at the 8-position of the indole ring have been shown to be well-tolerated and can influence the potency of CFTR potentiation. acs.orgnih.gov For example, replacing a methoxy group at the 8-position with hydrogen or a methyl group resulted in a retention of efficacy, with the 8-hydrogen analogue showing a slight increase in potency (EC50: 0.23 μM). acs.org An 8-trifluoromethoxy derivative also demonstrated improved potency (EC50: 0.16 μM). acs.org This indicates that the electronic properties of the substituent at this position can fine-tune the compound's activity.
The mechanism by which these compounds potentiate CFTR function is believed to involve direct binding to the CFTR protein, leading to a conformational change that favors the open state of the channel. The precise binding site for this class of compounds is yet to be fully elucidated, but it is distinct from that of the well-known potentiator ivacaftor. The SAR data suggests that the pyrido[4,3-b]indole core acts as a crucial scaffold for orienting the key interacting moieties within the binding pocket of the CFTR protein. The presence of the 8-bromo and 5-phenyl groups on the aromatic core of This compound would likely influence its binding affinity and efficacy as a CFTR potentiator, a hypothesis that warrants further experimental investigation.
Table 2: CFTR Potentiation Activity of 8-Substituted Tetrahydro-1H-pyrido[4,3-b]indole Analogues
| 8-Position Substituent | Potency (EC50) | Normalized Efficacy (Emax) | Reference |
| Methoxy | ~0.3 μM | 1.00 | acs.org |
| Hydrogen | 0.23 μM | ~1.00 | acs.org |
| Methyl | 0.27 μM | ~1.00 | acs.org |
| Trifluoromethoxy | 0.16 μM | 0.89 | acs.org |
In Silico Molecular Docking and Dynamics Simulations for Compound-Target Interaction Modeling
In the absence of empirical structural data, in silico molecular docking and dynamics simulations serve as powerful tools to predict and analyze the binding of small molecules like This compound to their biological targets. While specific docking studies for this exact compound are not reported in the literature, the application of these computational methods to the broader class of pyrido[4,3-b]indoles and other indole derivatives provides a framework for understanding its potential interactions.
Molecular docking studies have been successfully employed to investigate the binding of pyrido[3,4-b]indole derivatives to various protein targets. For instance, docking simulations were used to model the interaction of this class of compounds with the MDM2 protein, a target in cancer therapy, providing insights into the key binding interactions. nih.govresearchgate.net Similarly, for 9-aryl-5H-pyrido[4,3-b]indoles, molecular docking helped to confirm their binding to the colchicine (B1669291) binding site on microtubules, elucidating their mechanism as tubulin polymerization inhibitors. nih.govnih.gov
For serotonin receptors, molecular docking has been instrumental in understanding the binding modes of various ligands. These studies typically reveal key interactions, such as hydrogen bonds with specific residues (e.g., Asp in transmembrane helix 3) and hydrophobic interactions within the binding pocket. nih.gov A molecular docking study of This compound with different serotonin receptor subtypes could predict its binding affinity and selectivity, guiding further experimental validation. The model would likely show the phenyl group occupying a hydrophobic sub-pocket and the bromo-substituent potentially forming halogen bonds or other specific interactions.
In the context of CFTR, molecular docking could be used to propose a binding site for this novel class of potentiators. By docking This compound and its analogues into the cryo-EM structure of CFTR, it would be possible to identify key amino acid residues involved in the interaction and rationalize the observed SAR. For example, the model could explain why certain substitutions at the 8-position enhance potency. Following docking, molecular dynamics simulations could be performed to assess the stability of the predicted binding pose and to understand the dynamic changes in the compound-protein complex over time, providing a more comprehensive model of its potentiating mechanism.
Table 3: Application of Molecular Docking to Pyridoindole Derivatives
| Compound Class | Biological Target | Purpose of Docking Study | Reference |
| Pyrido[3,4-b]indoles | MDM2 | Elucidate binding interactions for anticancer activity | nih.govresearchgate.net |
| 9-Aryl-5H-pyrido[4,3-b]indoles | Tubulin | Confirm binding to colchicine site | nih.govnih.gov |
| Indole Derivatives | Serotonin Transporter (SERT) | Analyze binding interactions | mdpi.com |
Advanced Applications of Pyrido 4,3 B Indole Systems in Chemical Sciences
Utilization as Versatile Precursors and Building Blocks in Complex Organic Synthesis
The presence of a bromine atom on the aromatic core of 8-Bromo-5-phenyl-5H-pyrido[4,3-b]indole renders it an exceptionally versatile precursor for the construction of more complex molecular architectures. This versatility is primarily realized through a variety of palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The bromo-substituent serves as a reactive handle, enabling chemists to introduce a wide array of functional groups and structural motifs.
Palladium-Catalyzed Cross-Coupling Reactions:
The utility of bromo-substituted heterocyclic compounds is well-documented in several key cross-coupling reactions:
Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organohalide. For this compound, this would entail reaction with various boronic acids or their esters to form a new carbon-carbon bond at the 8-position. This method is widely used for the synthesis of biaryl and hetero-biaryl compounds. nih.govnih.govberkeley.eduorganic-chemistry.org The reaction conditions typically involve a palladium catalyst, such as Pd(PPh₃)₄ or a combination of a palladium source like Pd(OAc)₂ with a suitable phosphine (B1218219) ligand (e.g., XPhos, SPhos), and a base. nih.gov The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and can be tailored to the specific substrates. nih.govnih.gov
Heck-Mizoroki Reaction: This reaction couples the aryl bromide with an alkene to form a substituted alkene. youtube.com This provides a direct method for the vinylation of the pyrido[4,3-b]indole core, opening avenues for the synthesis of compounds with extended conjugation. The reaction is typically catalyzed by a palladium complex and requires a base. researchgate.netresearchgate.net
Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne. wikipedia.orgorganic-chemistry.orglibretexts.org This is a powerful method for introducing alkynyl moieties, which are themselves versatile functional groups that can undergo further transformations. The reaction is typically cocatalyzed by palladium and copper complexes in the presence of a base. wikipedia.orglibretexts.org
Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds by coupling the aryl bromide with a wide range of amines. This is a key transformation for the synthesis of arylamine derivatives, which are prevalent in many biologically active molecules and functional materials.
The strategic application of these cross-coupling reactions on this compound allows for the systematic modification of its structure, leading to the generation of diverse libraries of compounds for various applications.
Representative Cross-Coupling Reactions of Bromo-Substituted Heterocycles
| Reaction | Coupling Partner | Catalyst System (Typical) | Bond Formed |
| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acid | Pd(PPh₃)₄ or Pd(OAc)₂/Ligand, Base | C-C (Aryl-Aryl) |
| Heck-Mizoroki | Alkene | Pd(OAc)₂, Ligand, Base | C-C (Aryl-Vinyl) |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base | C-C (Aryl-Alkynyl) |
| Buchwald-Hartwig | Amine | Pd Catalyst, Ligand, Base | C-N (Aryl-Amine) |
Development of Novel Organic Materials with Tunable Properties
The pyrido[4,3-b]indole framework, with its extended π-system, presents a promising scaffold for the design of novel organic materials with interesting optical and electronic properties. The ability to functionalize the 8-position of this compound through cross-coupling reactions allows for the fine-tuning of these properties.
Fluorescent molecules are indispensable tools in chemical and biological sciences for sensing and imaging. The photophysical properties of indole (B1671886) and its derivatives have been extensively studied, and many exhibit fluorescence. The pyrido[4,3-b]indole system, being an extended aromatic system, is also expected to be fluorescent. Studies on related pyridylindoles have shown strong fluorescence in aprotic solvents, although this can be quenched in protic environments like water and alcohols. Current time information in Pasuruan, ID. This sensitivity to the local environment suggests the potential for developing sensors based on this scaffold.
For instance, a study on 9H-pyrido[2,3-b]indole-based fluorophores demonstrated their potential as fluorescent probes, with some exhibiting a "turn-off" response to acid and others showing promise for DNA sensing. nih.gov While bromo-substituted indole derivatives can be fluorescent, the bromine atom can also lead to fluorescence quenching in some cases. lab-chemicals.com The strategic replacement of the bromine in this compound with fluorogenic groups through cross-coupling reactions could lead to the development of novel fluorescent probes with tailored properties for specific applications in cellular imaging or as chemosensors.
Photophysical Properties of a Related Pyrido[2,3-b]indole Probe
| Compound | Excitation Max (nm) | Emission Max (nm) | Quantum Yield | Application |
| Pyrido[2,3-b]indole derivative 4b | Not specified | Not specified | Not specified | pH and DNA probe nih.gov |
Catalysis and Ligand Design Based on the Pyrido[4,3-b]indole Structure
The nitrogen atoms within the pyrido[4,3-b]indole scaffold offer potential coordination sites for metal ions, opening the possibility of its use as a ligand in transition metal catalysis. The development of novel ligands is crucial for advancing catalytic methodologies, enabling new transformations and improving the efficiency and selectivity of existing ones.
While there is a lack of specific reports on the use of this compound as a ligand, the broader class of N-heterocyclic compounds has been extensively explored in ligand design. The pyridine (B92270) and indole nitrogen atoms could potentially act as a bidentate ligand, or the molecule could be further functionalized to create more complex ligand systems, such as pincer ligands. The electronic properties of the pyrido[4,3-b]indole core can be tuned by substituents, which in turn would influence the properties of the resulting metal complex and its catalytic activity. For example, the introduction of phosphine or other coordinating groups at the 8-position could lead to novel multidentate ligands. This remains a largely unexplored area with potential for significant discoveries in catalysis.
Contributions to Chemical Biology Tools and Probe Development (Excluding Therapeutic Applications)
Chemical biology relies on the use of small molecules to probe and understand biological systems. While many pyrido[4,3-b]indole derivatives have been investigated for their therapeutic potential, their utility as non-therapeutic chemical biology tools is also a promising area of research.
A key aspect of a chemical probe is its ability to interact specifically with a biological target, such as a protein. The pyrido[4,3-b]indole scaffold is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to bind to a variety of biological targets. nih.gov This promiscuity can be harnessed for the development of chemical probes. For instance, a study on a related compound, 3-amino-1-methyl-5H-pyrido[4,3-b]indole, demonstrated its ability to covalently bind to proteins when catalyzed by myeloperoxidase. This suggests that the pyrido[4,3-b]indole core can be used as a basis for developing probes for protein labeling and activity-based protein profiling.
By attaching reporter groups (e.g., fluorophores, biotin) to the 8-position of this compound, it is possible to create bifunctional probes. These probes could be used to identify the protein targets of a particular pharmacophore or to visualize the localization of specific proteins within a cell. The development of such tools from this versatile scaffold holds significant potential for advancing our understanding of complex biological processes.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing 8-Bromo-5-phenyl-5H-pyrido[4,3-b]indole?
- Methodological Answer : The compound can be synthesized via Pd-catalyzed amidation/cyclization of substituted indoles or click chemistry-based approaches. For example, describe copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) in PEG-400:DMF mixtures, achieving yields of 25–50% after purification via flash column chromatography (70:30 EtOAc:hexane) . Key steps include solvent optimization (e.g., PEG-400 reduces CuI aggregation) and post-reaction purification via aqueous workup and chromatography.
Q. How is structural confirmation performed for this compound?
- Methodological Answer : Multinuclear NMR (¹H, ¹³C, ¹⁹F) and high-resolution mass spectrometry (HRMS) are critical. reports δ 7.23–4.62 ppm in ¹H NMR for analogous indoles, with ¹³C NMR confirming aromatic and triazole carbons (146.0–26.3 ppm). HRMS (e.g., FAB-HRMS m/z 427.0757 [M+H]⁺) validates molecular weight . TLC (Rf = 0.30 in EtOAc:hexane) ensures purity .
Q. What solvents and catalysts are optimal for its functionalization?
- Methodological Answer : Polar aprotic solvents (DMF, PEG-400) with CuI catalysts are effective for triazole formation ( ). For Pd-mediated cross-couplings (e.g., Suzuki-Miyaura), suggests using Pd catalysts with phosphine ligands in THF/water mixtures at 80–100°C .
Advanced Research Questions
Q. How do substituents (e.g., bromine, phenyl) influence its biological activity?
- Methodological Answer : The bromine atom enhances electrophilicity for nucleophilic substitution (e.g., in kinase inhibitors), while the phenyl group improves lipophilicity, aiding blood-brain barrier penetration. shows that tetrahydro-pyridoindole derivatives with alkyl/aralkyl groups exhibit IC₅₀ values <10 µM against cancer cell lines (HepG2, MCF-7) via MTT assays . Structure-activity relationship (SAR) studies should compare analogs (e.g., 5-fluoro vs. 5-bromo) using docking simulations (e.g., AutoDock Vina) .
Q. What mechanisms underlie its carcinogenic potential (IARC Group 2B)?
- Methodological Answer : As a structural analog of Trp-P-1 (3-amino-1,4-dimethyl-5H-pyrido[4,3-b]indole), it may act as a competitive inhibitor of serotonin receptors (Ki = 18 µM) and monoamine oxidase A (MAO-A), as shown in . In vitro genotoxicity assays (Ames test, Comet assay) are recommended to assess DNA adduct formation .
Q. How can computational modeling optimize its pharmacokinetics?
- Methodological Answer : Molecular dynamics (MD) simulations predict binding stability with targets like EGFR or PARP. used MD (AMBER force field) to validate hydrogen bonding with ATP-binding pockets . ADMET predictions (SwissADME) can optimize logP (target ~2.9) and PSA (<90 Ų) for bioavailability .
Q. What contradictions exist in reported biological data?
- Methodological Answer : Discrepancies in IC₅₀ values (e.g., MAO-A inhibition vs. antiproliferative activity) may arise from assay conditions (e.g., serum concentration in MTT assays). notes that IC₅₀ for platelet aggregation inhibition (10 µM) conflicts with MAO-A inhibition (Ki = 18 µM), suggesting off-target effects . Validate via orthogonal assays (e.g., SPR for binding affinity).
Methodological Best Practices
- Synthesis : Prioritize CuAAC for triazole-functionalized derivatives (50% yield) or Pd-catalyzed cyclization for pyrimidoindoles ().
- Characterization : Use HRMS for exact mass confirmation and ¹⁹F NMR for fluorinated analogs .
- Biological Assays : Include positive controls (e.g., cisplatin for cytotoxicity) and validate findings in ≥2 cell lines .
- Safety : Follow AK Scientific’s SDS guidelines (e.g., PPE, fume hood use) due to mutagenicity risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
